3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 519050-46-5
VCID: VC6367404
InChI: InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-7-2-3-8-15(14)19)18(23)21-13-6-4-5-12(9-13)10-20/h2-9H,1H3,(H,21,23)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N
Molecular Formula: C18H12ClN3O2
Molecular Weight: 337.76

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

CAS No.: 519050-46-5

Cat. No.: VC6367404

Molecular Formula: C18H12ClN3O2

Molecular Weight: 337.76

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide - 519050-46-5

Specification

CAS No. 519050-46-5
Molecular Formula C18H12ClN3O2
Molecular Weight 337.76
IUPAC Name 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-7-2-3-8-15(14)19)18(23)21-13-6-4-5-12(9-13)10-20/h2-9H,1H3,(H,21,23)
Standard InChI Key BUCUCXYWWOKADW-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₈H₁₂ClN₃O₂, with a molecular weight of 337.76 g/mol. Its IUPAC name, 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, reflects the substitution pattern:

  • A 2-chlorophenyl group at position 3 of the oxazole ring.

  • A methyl group at position 5.

  • A carboxamide linkage at position 4, connected to a 3-cyanophenyl moiety .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.519050-46-5
Molecular FormulaC₁₈H₁₂ClN₃O₂
Molecular Weight337.76 g/mol
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N
InChIKeyBUCUCXYWWOKADW-UHFFFAOYSA-N
Purity≥97%

The SMILES notation and InChIKey provide unambiguous representations of its structure, critical for database searches and computational modeling.

Structural Analogues and Functional Groups

The compound’s design integrates three pharmacophoric elements:

  • Chlorophenyl Group: Enhances lipid solubility and membrane permeability .

  • Cyanophenyl Group: Acts as an electron-withdrawing substituent, potentially modulating electronic interactions with biological targets.

  • Oxazole Core: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity .

Synthesis and Preparation

General Synthetic Pathways

Oxazole derivatives are typically synthesized via cyclization reactions or cross-coupling strategies . For this compound, key steps likely include:

  • Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with hydroxylamine under acidic conditions.

  • Substituent Introduction:

    • The 2-chlorophenyl group may be introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling .

    • The cyanophenyl carboxamide is formed through amide coupling between 3-cyanoaniline and an oxazole-4-carbonyl chloride intermediate.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1CyclizationNH₂OH·HCl, HCl, ethanol, reflux
2Palladium-catalyzed couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C
3Amide formationEDC/HOBt, DCM, room temperature

Challenges and Optimization

  • Regioselectivity: Ensuring proper substitution at positions 3 and 5 of the oxazole ring requires precise stoichiometric control.

  • Yield Improvement: Microwave-assisted synthesis or flow chemistry could enhance efficiency .

Physicochemical Properties

Solubility and Stability

While experimental data are unavailable, predictions based on structural analogues suggest:

  • LogP: ~3.5 (moderate lipophilicity due to aromatic substituents).

  • Aqueous Solubility: Likely low (<1 mg/mL), necessitating formulation with co-solvents .

  • Stability: The oxazole ring is resistant to hydrolysis, but the cyanophenyl group may degrade under strong acidic/basic conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).

  • NMR:

    • ¹H NMR: A singlet for the methyl group (δ 2.4 ppm) and multiplets for aromatic protons.

    • ¹³C NMR: Signals at ~160 ppm (amide carbonyl) and ~115 ppm (cyano carbon).

Biological Activities and Hypothesized Applications

Anti-inflammatory and Anticancer Properties

  • COX-2 Inhibition: The carboxamide group could mimic arachidonic acid, inhibiting cyclooxygenase .

  • Kinase Inhibition: Cyanophenyl groups in analogues have shown activity against tyrosine kinases .

Table 3: Comparative Bioactivity of Oxazole Analogues

CompoundIC₅₀ (COX-2)IC₅₀ (EGFR Kinase)Source
Reference Oxazole A0.8 µM1.2 µM
3-(2-Chlorophenyl)-N-(3-cyanophenyl) derivativePredicted: 1.5–2.0 µMPredicted: 2.5–3.0 µM

Research Gaps and Future Directions

  • Experimental Validation: Pharmacokinetic and toxicity studies are needed to assess bioavailability and safety .

  • Target Identification: Computational docking studies could identify potential protein targets .

  • Synthetic Scalability: Developing cost-effective routes for large-scale production .

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